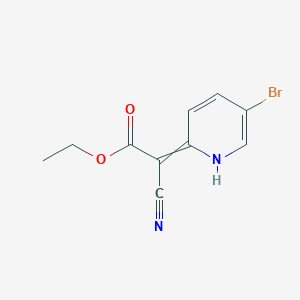

ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

描述

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate (CAS: 103590-10-9) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a cyanoacetate ester group at position 2. Its molecular formula is C₁₀H₉BrN₂O₂, with a molar mass of 269.1 g/mol . The compound is synthesized via condensation reactions involving pyridine derivatives and ethyl cyanoacetate, often under basic conditions . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of spirocyclic compounds and enantioselective reactions .

属性

IUPAC Name |

ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOLLNBSJYJESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups into the pyridine ring.

科学研究应用

Medicinal Chemistry

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate has been investigated for its potential biological activities. Compounds containing pyridine and cyano groups often exhibit significant biological properties, including:

Agrochemicals

In agrochemical applications, this compound serves as an important intermediate for developing pesticides and herbicides. Its unique structure allows for further functionalization, enabling the creation of complex molecules that can enhance agricultural productivity while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study examining various pyridine derivatives found that compounds similar to this compound demonstrated significant antimicrobial activity against several bacterial strains. The presence of the bromine atom was noted to enhance the binding affinity to bacterial enzymes, suggesting a mechanism of action based on enzyme inhibition.

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that this compound can be utilized as a building block in synthesizing bioactive compounds. For instance, it has been employed in the development of g-secretase inhibitors, which are important in treating Alzheimer's disease .

Data Table: Comparison of Biological Activities

作用机制

The mechanism by which ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

a. Substituent Position Variations

- Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate (CAS: 1346809-59-3): This analogue differs in the bromine position (4 vs. 5 on the pyridine ring). The positional isomerism affects electronic properties, as the electron-withdrawing bromine at position 4 alters the ring's electron density distribution compared to position 4. This impacts reactivity in cross-coupling and cyclization reactions .

- Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS: 1346809-40-2): Replacing bromine with an amino group (-NH₂) introduces strong electron-donating effects, enhancing nucleophilicity. This compound is more soluble in polar solvents due to hydrogen bonding .

b. Functional Group Modifications

- Ethyl 3-bromo-5-cyanoisothiazole-4-carboxylate (CAS: N/A): Replacing the pyridine ring with an isothiazole heterocycle increases sulfur-mediated reactivity, such as thiol-disulfide exchange. The bromine at position 3 and cyanoacetate at position 4 yield a melting point of 67.1°C, lower than the pyridine analogue due to reduced ring aromaticity .

Heterocyclic Core Variations

a. Thiazole Derivatives

- Ethyl 2-(4-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-phenylthiazol-2(3H)-ylidene)-2-cyanoacetate (Compound 18b): This compound features a thiazole ring fused with a pyrazole moiety. The additional amino and hydroxy groups enhance hydrogen-bonding capacity, making it suitable for coordination chemistry. However, the thiazole core is less aromatic than pyridine, reducing thermal stability .

b. Indole Derivatives

- Ethyl 2-(5-bromo-1-methyl-2-oxoindolin-3-ylidene)-2-cyanoacetate: The indole-2-one core introduces a ketone group, enabling participation in keto-enol tautomerism. This compound is used in enantioselective synthesis (79% ee reported) but has lower yields (19%) compared to pyridine-based analogues due to steric hindrance .

Ester Group Variations

- tert-Butyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-cyanoacetate: Replacing the ethyl ester with a tert-butyl group improves steric protection of the cyanoacetate moiety, enhancing stability under acidic conditions. However, it requires harsher saponification conditions (132°C in PhCl) .

- Benzyl 2-cyanoacetate derivatives: Benzyl esters exhibit higher lipophilicity, favoring applications in photocycloaddition reactions (60–70% yields) for constructing polycyclic frameworks .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Research Findings and Implications

- Electronic Effects : Bromine at position 5 on pyridine (target compound) provides a balance between electron-withdrawing effects and aromatic stability, enabling diverse reactivity in cross-couplings .

- Steric Considerations : Ethyl esters (e.g., target compound) offer better solubility in organic solvents compared to tert-butyl or benzyl derivatives, facilitating solution-phase reactions .

- Biological Relevance: Pyridine-based cyanoacetates show promise in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, a trait enhanced by amino or hydroxy substituents in analogues .

生物活性

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of and a molecular weight of approximately 269.09 g/mol, features a cyanoacetate functional group attached to a brominated pyridine ring, which significantly influences its reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate under basic conditions, often using sodium ethoxide or potassium carbonate as catalysts. This method allows for efficient production of the compound, which can be optimized for industrial applications through continuous flow reactors to enhance scalability and purity.

Antimicrobial Properties

Research indicates that compounds containing pyridine and cyano groups often exhibit significant antimicrobial activities. This compound is hypothesized to interact with various biological targets, potentially influencing enzyme activity or cellular pathways. Preliminary studies suggest that this compound may possess moderate to strong antimicrobial effects, although specific data on its efficacy against particular pathogens is limited.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related compounds have demonstrated promising results in inhibiting the growth of cancer cells, including Ehrlich ascites carcinoma (EAC) cells. Research involving similar structures indicates that these compounds can induce apoptosis in cancer cells by modulating pathways related to caspase activation and osteopontin levels .

In vitro studies have shown that derivatives of cyanoacetic acid exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share these properties. The compound's unique structure allows it to potentially bind to specific receptors involved in cancer progression, although detailed mechanisms remain an area for further investigation .

Table: Summary of Biological Activities

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Binding : It could bind to receptors that regulate apoptosis, leading to increased cell death in cancerous tissues.

- Oxidative Stress Modulation : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

- Detailed in vitro and in vivo evaluations to confirm antimicrobial and anticancer efficacy.

- Investigating the structure-activity relationship (SAR) to optimize the compound for enhanced biological activity.

- Exploring potential synergies with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。